molecular formula C10H15Cl3O2 B1623384 Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate CAS No. 59897-92-6

Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate

Cat. No. B1623384
CAS RN: 59897-92-6
M. Wt: 273.6 g/mol
InChI Key: PIUGWHOPZWEXQQ-UHFFFAOYSA-N
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Description

Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate is a chemical compound with the molecular formula C10H15Cl3O2 . It has a molecular weight of 273.58 . The compound is also known by other names such as ethyl 4,6,6-trichloro-3,3-dimethyl-hex-5-enoate .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 15 hydrogen atoms, 3 chlorine atoms, and 2 oxygen atoms . Unfortunately, the specific structure details or 3D models are not provided in the search results.


Physical And Chemical Properties Analysis

This compound has a density of 1.215g/cm3 and a boiling point of 306.8ºC at 760 mmHg . The flash point is 112.2ºC . Unfortunately, the melting point is not provided in the search results .

Scientific Research Applications

Polymer Science and Functionalization

  • Functionalization of Polyethylenes : A study demonstrates the copolymerization of ethylene with polar comonomers, showing the potential for Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate to be used in modifying polyethylene properties through copolymerization techniques (Aaltonen & Löfgren, 1997).

Synthetic Chemistry

  • Synthesis of Complex Molecules : The synthesis of ethyl 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropanecarboxylates shows the synthetic utility of related compounds for creating complex molecules, hinting at the versatility of this compound in synthesis (Matsui et al., 1986).

Environmental Studies

  • Environmental Pollutant Analysis : Research into the environmental pollutant 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE) and its effects on rat hepatic cytochrome expression could provide insights into the environmental impact and biodegradation potential of this compound (Wyde et al., 2003).

properties

IUPAC Name

ethyl 4,6,6-trichloro-3,3-dimethylhex-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15Cl3O2/c1-4-15-9(14)6-10(2,3)7(11)5-8(12)13/h5,7H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUGWHOPZWEXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C)C(C=C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60975306
Record name Ethyl 4,6,6-trichloro-3,3-dimethylhex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59897-92-6
Record name Ethyl 4,6,6-trichloro-3,3-dimethyl-5-hexenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59897-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hexenoic acid, 3,3-dimethyl-4,6,6-trichloro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059897926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4,6,6-trichloro-3,3-dimethylhex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.04 g of sodium ethoxide in 60 ml of dimethylformamide was added to a hot solution (140°) of 3.1 g of ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate in 20 ml of dimethylformamide. The mixture was maintained at 140° for 2 hours, then cooled to 0°, neutralized with dry hydrogen chloride and poured into ice water. The aqueous mixture was extracted with ether, and the extract was washed successively with saturated aqueous sodium bicarbonate and sodium chloride. The washed extract was dried over magnesium sulfate and distilled to give 1.81 g (77% yield) of ethyl 4,6,6-trichloro-3,3-dimethyl-5-hexenoate, b.p. 98°-101°/0.6 mm.
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate
Reactant of Route 2
Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate
Reactant of Route 3
Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate
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Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate
Reactant of Route 5
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Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate

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